molecular formula C12H6F3N5S B252422 (6E)-6-indol-2-ylidene-3-(trifluoromethyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

(6E)-6-indol-2-ylidene-3-(trifluoromethyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B252422
M. Wt: 309.27 g/mol
InChI Key: NDBLDQUSYFZJEO-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(6E)-6-indol-2-ylidene-3-(trifluoromethyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of ((6E)-6-indol-2-ylidene-3-(trifluoromethyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole)-6-indol-2-ylidene-3-(trifluoromethyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it has been suggested that the compound induces apoptosis in cancer cells by activating the caspase pathway. It has also been suggested that the compound inhibits the growth of bacteria and fungi by disrupting their cell membranes.
Biochemical and physiological effects:
((6E)-6-indol-2-ylidene-3-(trifluoromethyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole)-6-indol-2-ylidene-3-(trifluoromethyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been found to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and act as a fluorescent probe for the detection of metal ions. However, further research is needed to fully understand the biochemical and physiological effects of the compound.

Advantages and Limitations for Lab Experiments

The advantages of using ((6E)-6-indol-2-ylidene-3-(trifluoromethyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole)-6-indol-2-ylidene-3-(trifluoromethyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments include its potential applications in various fields of scientific research, such as anticancer and antimicrobial research. However, the limitations of using the compound include the need for further research to fully understand its mechanism of action and the potential side effects of its use.

Future Directions

There are several future directions for the research of ((6E)-6-indol-2-ylidene-3-(trifluoromethyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole)-6-indol-2-ylidene-3-(trifluoromethyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One direction is to further explore its potential applications in anticancer and antimicrobial research. Another direction is to study its potential use as a fluorescent probe for the detection of metal ions. Additionally, further research is needed to fully understand the mechanism of action and the potential side effects of its use.

Synthesis Methods

The synthesis of ((6E)-6-indol-2-ylidene-3-(trifluoromethyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole)-6-indol-2-ylidene-3-(trifluoromethyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 2-(trifluoromethyl)benzoyl hydrazine with indole-2-carbaldehyde in the presence of sulfur and acetic acid. The reaction proceeds through a cyclization process, resulting in the formation of the desired compound.

Scientific Research Applications

((6E)-6-indol-2-ylidene-3-(trifluoromethyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole)-6-indol-2-ylidene-3-(trifluoromethyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been found to have potential applications in various fields of scientific research. It has been studied for its anticancer properties, as it has been found to induce apoptosis in cancer cells. Additionally, it has been studied for its antimicrobial properties, as it has been found to inhibit the growth of various bacteria and fungi. Furthermore, it has been studied for its potential use as a fluorescent probe for the detection of metal ions.

properties

Molecular Formula

C12H6F3N5S

Molecular Weight

309.27 g/mol

IUPAC Name

(6E)-6-indol-2-ylidene-3-(trifluoromethyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C12H6F3N5S/c13-12(14,15)10-17-18-11-20(10)19-9(21-11)8-5-6-3-1-2-4-7(6)16-8/h1-5,19H/b9-8+

InChI Key

NDBLDQUSYFZJEO-CMDGGOBGSA-N

Isomeric SMILES

C1=CC2=C/C(=C\3/NN4C(=NN=C4S3)C(F)(F)F)/N=C2C=C1

SMILES

C1=CC2=CC(=C3NN4C(=NN=C4S3)C(F)(F)F)N=C2C=C1

Canonical SMILES

C1=CC2=CC(=C3NN4C(=NN=C4S3)C(F)(F)F)N=C2C=C1

Origin of Product

United States

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